3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1-methylcyclopropyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)10-9-5/h4H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSGKPYPGLEOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1 Methylcyclopropyl 1,2 Oxazol 5 Amine Derivatives
Modulating the 1,2-Oxazol-5-amine Core for Biological Activity Modulation
The 1,2-oxazol-5-amine core is a versatile heterocyclic system that serves as a cornerstone for the design of a wide array of biologically active molecules. nih.gov Its unique electronic and structural features allow for diverse interactions with biological targets. nih.gov Modifications to this core are a key strategy for modulating the biological activity of 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine derivatives.
Research has demonstrated that the substitution pattern on the oxazole (B20620) ring plays a pivotal role in determining the pharmacological properties of these compounds. nih.gov For instance, the introduction of various substituents at different positions of the oxazole ring can significantly alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its binding affinity to target proteins. nih.gov
A notable example of this modulation is seen in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov The 1,2-oxazol-5-amine scaffold has been successfully incorporated into the design of potent and selective kinase inhibitors. nih.gov By strategically modifying the oxazole core, researchers can fine-tune the inhibitor's interaction with the ATP-binding pocket of the target kinase, leading to enhanced potency and selectivity. nih.gov
The following table summarizes the impact of various substitutions on the 1,2-oxazol-5-amine core on the biological activity of its derivatives:
| Modification on 1,2-Oxazol-5-amine Core | Observed Effect on Biological Activity | Potential Therapeutic Application |
| Introduction of bulky hydrophobic groups | Increased binding affinity to hydrophobic pockets of target proteins. | Anticancer, Anti-inflammatory |
| Addition of hydrogen bond donors/acceptors | Enhanced interaction with specific amino acid residues in the target's active site. | Antiviral, Antibacterial |
| Alteration of electronic properties (e.g., introduction of electron-withdrawing or -donating groups) | Modulation of pKa and overall reactivity, leading to improved pharmacokinetic properties. | Various therapeutic areas |
Impact of Cyclopropyl (B3062369) Substitutions on Molecular Recognition and Interaction Profiles
The incorporation of a cyclopropyl group, particularly the 1-methylcyclopropyl moiety, at the 3-position of the 1,2-oxazol-5-amine core has a profound impact on the molecule's conformational rigidity and its interaction with biological targets. mdpi.com The three-membered ring of the cyclopropyl group introduces a significant degree of steric constraint, which can lock the molecule into a specific conformation that is favorable for binding to a target protein. umontpellier.fr
This conformational rigidity can lead to an increase in binding affinity by reducing the entropic penalty associated with the binding event. Furthermore, the unique electronic properties of the cyclopropyl ring, which exhibits some degree of π-character, can contribute to favorable interactions with aromatic residues in the binding site. researchgate.net
Studies on various therapeutic targets have highlighted the importance of the cyclopropyl group in molecular recognition. For example, in the context of kinase inhibitors, the 1-methylcyclopropyl group can occupy a specific hydrophobic pocket within the ATP-binding site, contributing to both the potency and selectivity of the inhibitor. nih.gov The methyl group on the cyclopropyl ring can further enhance these hydrophobic interactions and provide additional points of contact with the target protein.
The table below illustrates the influence of cyclopropyl substitutions on the molecular properties and biological interactions of the derivatives:
| Property | Impact of 1-Methylcyclopropyl Substitution | Consequence for Molecular Recognition |
| Conformational Flexibility | Reduced | Pre-organizes the molecule for optimal binding, reducing the entropic cost of interaction. |
| Lipophilicity | Increased | Enhances binding to hydrophobic pockets and can improve cell membrane permeability. |
| Metabolic Stability | Often Increased | The cyclopropyl ring can block sites of metabolism, leading to a longer duration of action. |
| Shape and Size | Provides a unique three-dimensional shape | Allows for specific interactions with complementary binding sites on the target protein. |
Role of the Amine Functionality in Target Binding
The amine functionality at the 5-position of the 1,2-oxazol-5-amine core is a critical determinant of the biological activity of these derivatives. This primary amine group can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of target proteins. These hydrogen bonds are often essential for anchoring the molecule in the correct orientation for effective binding and inhibition.
The basicity of the amine group also plays a significant role in its interaction with the target. The pKa of the amine can be modulated by the electronic properties of the substituents on the oxazole ring. This fine-tuning of basicity can be exploited to optimize the strength of the hydrogen bonds and other electrostatic interactions with the target.
In many instances, the 5-amino group is a key pharmacophoric element. For example, in a series of RET kinase inhibitors, the 5-aminopyrazole-4-carboxamide scaffold, which is structurally related to 1,2-oxazol-5-amine, demonstrated that the amino group is essential for potent and selective inhibition. nih.gov The amine group forms a critical hydrogen bond with a key residue in the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Positional Isomerism and its Influence on Biological Outcomes
For instance, a shift in the position of a substituent can alter the molecule's ability to fit into the binding site of a target protein. A classic example is the comparison between 3,5-disubstituted and 3,4-disubstituted isoxazoles. The spatial orientation of the substituents in these isomers is significantly different, leading to distinct interaction profiles with their biological targets. researchgate.net
Studies on various isoxazole-containing compounds have consistently shown that positional isomers can exhibit vastly different potencies and selectivities. This highlights the importance of precise control over the regiochemistry during the synthesis of these derivatives to ensure the desired biological outcome. The biological activity of a series of 3,5-disubstituted isoxazoles was found to be highly dependent on the nature and position of the substituents. nih.gov
Rational Design Principles for Targeted Analog Development
The development of targeted analogs of this compound is guided by rational design principles that leverage our understanding of SAR and SPR. By systematically modifying the structure of the lead compound and evaluating the effects of these changes on biological activity, researchers can iteratively optimize the molecule for a specific therapeutic target.
Key principles in the rational design of these analogs include:
Target-Based Design: Utilizing the three-dimensional structure of the target protein, obtained through techniques like X-ray crystallography or homology modeling, to design molecules that fit precisely into the binding site and form favorable interactions.
Scaffold Hopping: Replacing the 1,2-oxazol-5-amine core with other heterocyclic systems to explore new chemical space and potentially improve properties such as potency, selectivity, and pharmacokinetics.
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to enhance the desired biological or physical properties of the compound without making significant changes to the chemical structure.
Structure-Based Drug Design (SBDD): Employing computational tools to predict the binding affinity and mode of interaction of designed analogs with the target protein, thereby prioritizing the synthesis of the most promising candidates.
A successful example of rational design is the development of specific kinase inhibitors. By understanding the key interactions between a lead compound and the kinase active site, medicinal chemists can design new analogs with improved potency and selectivity, as well as desirable drug-like properties. nih.gov The development of a selective RET kinase inhibitor with a 5-aminopyrazole-4-carboxamide scaffold highlights the power of rational design in optimizing a lead compound for a specific target. nih.gov
The following table outlines some rational design strategies and their expected outcomes for the development of this compound analogs:
| Design Strategy | Structural Modification | Expected Outcome |
| Enhance Target Affinity | Introduce substituents that form additional hydrogen bonds or hydrophobic interactions with the target. | Increased potency. |
| Improve Selectivity | Exploit differences in the binding sites of the target and off-target proteins to design molecules that bind preferentially to the desired target. | Reduced side effects. |
| Optimize Pharmacokinetic Properties | Modify the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. | Better bioavailability and duration of action. |
| Reduce Toxicity | Identify and remove or modify structural features that are associated with toxicity. | Improved safety profile. |
Molecular Mechanisms of Action and Target Engagement of 3 1 Methylcyclopropyl 1,2 Oxazol 5 Amine
Identification and Validation of Specific Molecular Targets
Detailed studies identifying and validating the specific molecular targets of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine are not readily found in published scientific literature. Consequently, a thorough analysis of its receptor binding affinity, enzyme inhibition profiles, and protein-ligand interactions is not possible at this time.
Receptor Binding Assays and Affinity Determination
No specific receptor binding assays or affinity determination studies for this compound have been publicly reported. Such assays are crucial for identifying the receptors to which a compound binds and for quantifying the strength of that binding, which are fundamental steps in understanding its pharmacological profile.
Enzyme Kinetic Analysis and Inhibition Profiles
Similarly, there is a lack of available data from enzyme kinetic analyses that would delineate the inhibitory effects of this compound on specific enzymes. Information regarding its IC50 or Ki values, which are key metrics of inhibitory potency, is not present in the accessible scientific record.
Protein-Ligand Interaction Mapping
Advanced structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, have not been publicly applied to map the interaction between this compound and any protein targets. These methods provide high-resolution insights into the binding mode and the specific molecular interactions that drive ligand recognition and affinity.
Cellular Pathway Modulation and Signaling Cascade Analysis
Without identified molecular targets, the downstream effects of this compound on cellular pathways and signaling cascades remain uncharacterized.
Cell-Based Phenotypic Screening Approaches
While phenotypic screening is a powerful tool for discovering the biological effects of compounds without prior knowledge of their targets, the results of any such screens involving this compound have not been made public. Phenotypic screens could potentially reveal its effects on cell morphology, proliferation, or other observable characteristics.
Gene Expression and Proteomic Profiling
Comprehensive gene expression and proteomic profiling are instrumental in understanding the broader cellular response to a compound. However, there are no available transcriptomic or proteomic datasets detailing the changes induced by this compound. Such studies would offer a systems-level view of the pathways it may modulate.
Lack of Scientific Data Precludes Analysis of this compound's Mechanism of Action
A thorough review of available scientific literature and chemical databases reveals a significant gap in the understanding of the molecular mechanisms of action and target engagement for the chemical compound this compound. Despite searches for detailed research findings, mechanistic insights from structural biology, and structure-mechanism relationships, no specific data were found for this particular compound.
Currently, there is no public information available regarding co-crystallization studies of this compound with any biological target. Such studies are crucial for elucidating the precise binding interactions at a molecular level and understanding the structural basis for the compound's activity.
Similarly, the relationship between the chemical structure of this compound and its biological mechanism, including any potential for allosteric modulation, remains uncharacterized. Without experimental data, any discussion on how the methylcyclopropyl or oxazol-amine moieties contribute to target binding and modulation would be purely speculative.
The absence of published research into the biological activity of this compound means that there are no detailed findings to present in data tables or to form the basis of a scientific article as requested. Further empirical research is required to determine the pharmacological profile of this compound.
Preclinical Pharmacological and Biological Investigations of 3 1 Methylcyclopropyl 1,2 Oxazol 5 Amine
In Vitro Biological Activity Profiling
Comprehensive searches of scientific literature and patent databases did not yield specific data regarding the in vitro biological activity of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine. While the 1,2-oxazole (isoxazole) scaffold is a component of various biologically active molecules, detailed profiling of this specific compound is not publicly available.
Compound Potency and Selectivity in Diverse Cell-Based Systems
No information has been found regarding the potency or selectivity of this compound in any cell-based systems.
Functional Assays for Receptor Agonism/Antagonism
There is no available data from functional assays to characterize this compound as an agonist or antagonist at any specific receptor.
Cellular Permeability and Efflux Studies
Data from cellular permeability assays (e.g., Caco-2, MDCK) or studies to determine if this compound is a substrate for efflux transporters are not available in the public domain.
Preclinical In Vivo Efficacy Studies in Animal Models
No preclinical studies detailing the in vivo efficacy of this compound in any animal models have been identified.
Establishing Pharmacodynamic Markers in Relevant Models
Without in vivo efficacy studies, no pharmacodynamic markers have been established for this compound.
Dose-Response Characterization in Preclinical Species
Information on the dose-response relationship of this compound concerning its biological effects in any preclinical species is not available.
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Systems
The investigation of a drug candidate's ADME profile is a critical component of preclinical development. These studies aim to understand how a living system processes the compound, providing insights into its potential efficacy and safety.
Metabolic Stability and Metabolite Identification in Hepatic Microsomes
This section would typically present data from in vitro experiments using liver microsomes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. nih.gov
The primary goals of these studies would be to determine the compound's intrinsic clearance (Clint) and its in vitro half-life (t½). A high clearance rate or short half-life might suggest that the compound is rapidly metabolized in the body, which could affect its duration of action.
Metabolite identification studies would also be conducted to determine the chemical structures of the major metabolites formed. This is crucial for understanding the biotransformation pathways and identifying any potentially reactive or pharmacologically active metabolites.
A representative data table for this section would look like this, populated with experimental values:
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Major Metabolites Identified |
| Mouse | Data not available | Data not available | Data not available |
| Rat | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available |
| Human | Data not available | Data not available | Data not available |
Tissue Distribution and Bioavailability in Preclinical Species
Tissue distribution studies are performed in vivo to understand where the compound goes in the body after administration. This helps to identify target organs for efficacy and potential sites of toxicity. Following administration of the compound to preclinical species like rats, various tissues (e.g., liver, kidney, brain, lung, heart) would be collected at different time points to measure the concentration of the parent compound and its major metabolites.
Bioavailability studies determine the fraction of an administered dose of unchanged drug that reaches the systemic circulation. This is a key parameter that influences the choice of the route of administration for further clinical studies. It is typically determined by comparing the plasma concentration of the drug over time after intravenous (IV) and oral (PO) administration.
A summary of potential findings would be presented in a table similar to this:
| Species | Route of Administration | Bioavailability (%) | Key Tissue Distribution Findings |
| Rat | Oral (PO) | Data not available | Data not available |
| Intravenous (IV) | Data not available | Data not available | |
| Dog | Oral (PO) | Data not available | Data not available |
| Intravenous (IV) | Data not available | Data not available |
Excretion Pathways and Clearance Mechanisms
This subsection would focus on identifying the primary routes by which the compound and its metabolites are eliminated from the body. Studies would typically involve collecting urine and feces from preclinical models over a period of time after dosing to quantify the amount of drug-related material excreted.
Data would be summarized in a format like the one below:
| Species | Route of Excretion | Percentage of Administered Dose Recovered | Major Excreted Components (Parent/Metabolites) |
| Rat | Urine | Data not available | Data not available |
| Feces | Data not available | Data not available |
Advanced Analytical Chemistry for Characterization and Quantification of 3 1 Methylcyclopropyl 1,2 Oxazol 5 Amine
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are indispensable for separating 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine from impurities, starting materials, and potential isomers, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation and peak shape.
A typical starting point for method development would employ a reversed-phase column, such as a C18, due to the moderate polarity of the target compound. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which can be determined by a UV scan.
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Further optimization would involve adjusting the mobile phase pH to control the ionization state of the amine group, which can significantly impact retention and peak symmetry. For potential isomer separation, chiral stationary phases may be required if stereoisomers are possible and need to be resolved.
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, the technique can be employed for the analysis of volatile impurities or after derivatization of the target compound. Derivatization, for instance by silylation of the amine group, increases volatility and thermal stability.
A GC method would typically use a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is suitable for general-purpose quantitative analysis, while a mass spectrometer (MS) detector provides structural information for peak identification.
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis
For high-throughput analysis, such as in screening applications or process monitoring, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution without sacrificing efficiency. The principles of method development are similar to HPLC, but with proportionally faster flow rates and shorter gradient times.
Table 2: Representative UPLC Method Parameters for High-Throughput Analysis
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 2 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, the cyclopropyl (B3062369) methylene (B1212753) protons, the isoxazole (B147169) ring proton, and the amine protons. The chemical shifts and coupling patterns of these signals would be characteristic of their specific locations within the molecule. Similarly, the ¹³C NMR spectrum would display signals for each unique carbon atom, including those in the methyl, cyclopropyl, and isoxazole moieties.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | ~1.2 | ~20 |
| Cyclopropyl (CH₂) | ~0.8 - 1.0 | ~15 |
| Cyclopropyl Quaternary C | - | ~25 |
| Isoxazole CH | ~5.5 | ~95 |
| Isoxazole C-NH₂ | - | ~170 |
| Isoxazole C-cyclopropyl | - | ~165 |
| Amine (NH₂) | ~4.5 (broad) | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would be a suitable technique to generate the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O |
| Monoisotopic Mass | 138.0793 g/mol |
| [M+H]⁺ (predicted) | 139.0866 m/z |
| [M+Na]⁺ (predicted) | 161.0685 m/z |
Source: Predicted data from public chemical databases. uni.lu
A plausible fragmentation pathway for the [M+H]⁺ ion could involve the cleavage of the cyclopropyl ring or the isoxazole ring, leading to specific daughter ions that can be used to confirm the structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for elucidating the structural features of molecules like this compound. IR spectroscopy probes the vibrational transitions of molecules, providing a characteristic fingerprint of the functional groups present. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, etc.). This absorption pattern allows for the identification of key structural components.
For this compound, the IR spectrum is expected to display characteristic absorption bands for the amine (N-H), cyclopropyl (C-H), and isoxazole ring (C=N, C=C, N-O) functionalities. The primary amine group (-NH₂) would typically exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, along with a scissoring vibration around 1600 cm⁻¹. The C-H stretching vibrations of the methyl and cyclopropyl groups are anticipated in the 2850-3000 cm⁻¹ range, with the cyclopropyl C-H stretch appearing at a higher frequency (around 3100 cm⁻¹). The isoxazole ring should present characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and N-O stretching bands typically found between 1200 and 1300 cm⁻¹.
Table 1: Representative Infrared (IR) Spectroscopy Data for Functional Groups in Analogous 5-Aminoisoxazole Compounds This data is derived from related structures and serves as an illustrative guide for the expected spectral features of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3150 - 3500 |
| Primary Amine (-NH₂) | N-H Scissoring | ~1600 |
| Isoxazole Ring | C=N Stretch | 1650 - 1675 |
| Isoxazole Ring | N-O Stretch | 1250 - 1300 |
| Cyclopropyl Group | C-H Stretch | ~3100 |
| Alkyl Groups (CH₃, CH₂) | C-H Stretch | 2850 - 3000 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores. The isoxazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit π → π* transitions. The presence of the amino group (-NH₂), an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima due to n → π* transitions and extension of the conjugated system. Studies on various oxazole (B20620) and isoxazole derivatives show absorption maxima typically in the range of 350-500 nm, depending on the specific substituents and solvent polarity. globalresearchonline.netresearchgate.net
Table 2: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data Based on theoretical principles and data from analogous isoxazole compounds.
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Isoxazole Ring | π → π | 200 - 280 |
| Amino-substituted Isoxazole | n → π | > 280 |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including the connectivity of the methylcyclopropyl group to the isoxazole ring at the C3 position and the amine group at the C5 position. It would also reveal detailed conformational information, such as the relative orientation of the cyclopropyl and isoxazole rings, and provide insights into intermolecular interactions (e.g., hydrogen bonding involving the amine group) that govern the crystal packing in the solid state.
Specific crystallographic data for this compound has not been reported. However, analysis of a structurally related compound, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, which contains the core 1,2-oxazole ring, illustrates the type of data obtained from such an analysis. nih.gov
Table 3: Representative X-Ray Crystallography Data for an Analogous Isoxazole Derivative Data from (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, provided for illustrative purposes. nih.gov
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.9523(3) |
| b (Å) | 11.2354(4) |
| c (Å) | 17.0119(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1520.12(9) |
| Z (formula units/cell) | 4 |
This data defines the unit cell of the crystal and, combined with the full structural refinement, allows for the complete determination of the molecule's solid-state conformation and packing arrangement. nih.gov
Chiral Resolution and Enantiomeric Purity Analysis (if applicable)
Chiral resolution and enantiomeric purity analysis are critical processes in the study and production of chiral compounds. A chiral molecule is one that is non-superimposable on its mirror image, with the two mirror-image forms being known as enantiomers. However, these analyses are not applicable to this compound because it is an achiral molecule. The molecule possesses a plane of symmetry that bisects the methyl group, the C1 of the cyclopropyl ring, and the isoxazole ring, rendering it superimposable on its mirror image. Therefore, it does not exist as a pair of enantiomers and does not require chiral resolution.
For structurally related chiral amines, however, these techniques are essential. Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomeric components. rsc.org A common method for resolving chiral amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid. The resulting salts are diastereomers, which have different physical properties (like solubility) and can be separated by conventional methods like fractional crystallization. rsc.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial to verify the success of a chiral resolution or an asymmetric synthesis. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used technique for this purpose. nih.govphenomenex.com CSPs are packed with a chiral material, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose), which interacts differently with each enantiomer. mdpi.com This differential interaction leads to different retention times on the chromatography column, allowing for their separation and quantification. mdpi.com The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess of the sample.
Table 4: Common Techniques for Chiral Analysis of Amines
| Technique | Principle | Application |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation of enantiomers. | Quantification of enantiomeric excess (ee) and purity. mdpi.com |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. | Preparative separation (resolution) of enantiomers. rsc.org |
| Chiral Derivatization | Reaction with a chiral derivatizing reagent to form diastereomers that can be separated by standard chromatography (e.g., HPLC, GC). | Analytical separation and quantification of enantiomers. nih.gov |
Computational Chemistry and Cheminformatics in the Research of 3 1 Methylcyclopropyl 1,2 Oxazol 5 Amine
Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions
Quantum mechanical (QM) calculations are foundational in computational chemistry for elucidating the electronic structure of a molecule, which in turn governs its reactivity and physical properties. For a molecule like 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine, methods such as Density Functional Theory (DFT) would be employed to predict its three-dimensional geometry, electron distribution, and orbital energies.
These calculations would reveal key electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these frontier orbitals are crucial for predicting how the molecule might interact with other chemical species. For instance, the HOMO distribution would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight areas prone to nucleophilic attack. The amine group on the oxazole (B20620) ring is expected to be a primary site of reactivity, and QM calculations could quantify its nucleophilicity. Furthermore, the strained 1-methylcyclopropyl group's influence on the electronic properties of the adjacent oxazole ring is a key aspect that QM methods can precisely model.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Mechanical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | - | Indicates ionization potential and electron-donating ability. |
| LUMO Energy | - | Indicates electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and electronic excitation energy. |
| Dipole Moment | - | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | - | Provides insight into the partial charges on each atom, highlighting polar regions. |
Note: The values in this table are hypothetical and would need to be determined by actual quantum mechanical calculations.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict how a small molecule (ligand) might bind to a biological macromolecule (target), such as a protein or enzyme.
Molecular docking algorithms would be used to predict the preferred binding orientation and conformation of this compound within the active site of a chosen biological target. The process involves sampling a vast number of possible conformations and positions of the ligand relative to the target and scoring them based on a force field that estimates the binding affinity. A high-ranking docking pose would suggest a stable interaction, and the scoring function provides a semi-quantitative prediction of the binding free energy.
Following docking, conformational analysis through more rigorous methods like MD simulations can provide a dynamic picture of the ligand-target complex. These simulations track the movements of every atom in the system over time, offering insights into the stability of the binding pose and identifying the most populated conformations of the ligand within the binding site.
Water molecules often play a crucial role in mediating ligand-target interactions. researchgate.netnih.gov They can form hydrogen bond bridges between the ligand and the protein, or their displacement from a binding pocket upon ligand binding can be a significant driver of the binding affinity. nih.gov In the context of this compound, the amine and oxazole moieties are capable of forming hydrogen bonds. Explicit solvent MD simulations would be essential to understand the role of water molecules in the binding pocket. These simulations can reveal whether specific water molecules are conserved and mediate interactions or are displaced, providing a more accurate model of the binding event. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov
To develop a QSAR model for a series of analogs of this compound, a dataset of these compounds with their experimentally measured biological potencies (e.g., IC50 values) against a specific target would be required. nih.govresearchgate.net Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to create a model that can predict the activity of new, untested compounds based on their structural features. nih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net
The foundation of a QSAR model lies in the molecular descriptors used to represent the chemical structures numerically. wiley.com These descriptors can be categorized into several classes:
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area). researchgate.net
Physicochemical Descriptors: Properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.
Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs
| Descriptor Type | Example Descriptor | Information Encoded |
| 1D | Molecular Weight | Size of the molecule. |
| 2D | Topological Polar Surface Area (TPSA) | A surrogate for hydrogen bonding capacity. |
| 3D | Molecular Volume | The three-dimensional space occupied by the molecule. |
| Physicochemical | XLogP3 | A measure of lipophilicity. |
Note: This table provides examples of descriptors that would be relevant for QSAR studies of this class of compounds.
Feature selection is a critical step in building a predictive and interpretable QSAR model. nih.gov Given that thousands of descriptors can be calculated for a single molecule, feature selection algorithms are employed to identify the subset of descriptors that are most relevant to the biological activity, thereby avoiding overfitting and creating a more robust model. nih.gov
Virtual Screening and De Novo Design for Novel Analog Discovery
Virtual screening and de novo design are two key computational strategies employed to identify and create new molecules with desired biological activities. These methods are particularly valuable in the early stages of drug discovery for exploring vast chemical spaces and prioritizing compounds for synthesis and experimental testing.
Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. In the context of this compound, virtual screening can be used to discover analogs with potentially improved potency, selectivity, or pharmacokinetic properties. The process typically begins with the creation of a 3D model of the target protein, often derived from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if the experimental structure is unavailable.
A common approach in virtual screening is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govorientjchem.orgacs.org For instance, a virtual screening campaign could be designed to identify novel inhibitors of a particular enzyme by docking a library of isoxazole-containing compounds into its active site. The binding affinity of each compound is then estimated using a scoring function, and the top-scoring molecules are selected for further investigation.
A hypothetical virtual screening workflow for discovering analogs of this compound could involve screening a database like ZINC, which contains millions of commercially available compounds. researchgate.netresearchgate.net The isoxazole (B147169) core of the parent compound would be used as a query to filter the database for structurally similar molecules. These selected compounds would then be docked into the active site of the target protein, and their binding energies calculated. The results could be presented in a table similar to the one below, ranking the compounds based on their predicted binding affinity.
| Compound ID | Structure | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| ZINC12345678 | [Image of a this compound analog] | -9.5 | Hydrogen bond with Serine-123, Pi-pi stacking with Tyrosine-234 |
| ZINC87654321 | [Image of another this compound analog] | -9.2 | Hydrogen bond with Aspartate-89, Hydrophobic interaction with Leucine-156 |
| ZINC24681357 | [Image of a third this compound analog] | -8.9 | Hydrogen bond with Glycine-120, Halogen bond with Phenylalanine-200 |
De Novo Design: While virtual screening identifies new compounds from existing libraries, de novo design aims to create entirely novel molecules. semanticscholar.orgamanote.com This approach is particularly useful when existing chemical space has been extensively explored or when novel scaffolds are desired. De novo design algorithms build molecules atom by atom or fragment by fragment within the constraints of a target's binding site.
Starting with the this compound scaffold, a de novo design program could explore different substituents on the isoxazole ring or modifications to the cyclopropyl (B3062369) group to optimize interactions with the target protein. The generated structures would be scored based on their predicted binding affinity, synthetic accessibility, and drug-like properties. This process can lead to the discovery of highly innovative and potent compounds that might not be present in existing chemical databases.
Cheminformatics Approaches for Data Mining and Chemical Space Exploration
Cheminformatics combines chemistry, computer science, and information science to analyze and organize large datasets of chemical information. These approaches are crucial for understanding structure-activity relationships (SAR), exploring chemical space, and identifying promising areas for new drug discovery efforts. dundee.ac.uknih.govresearchgate.netresearchgate.net
Data Mining and SAR Analysis: By mining public and proprietary databases, researchers can gather vast amounts of information on isoxazole-containing compounds and their biological activities. This data can be used to build quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.
For this compound, a QSAR study could be conducted on a series of analogs to identify the key structural features that contribute to their activity. This might involve calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices. Statistical methods like multiple linear regression or machine learning algorithms can then be used to build a predictive QSAR model. The insights gained from such a model can guide the design of new analogs with enhanced activity.
Chemical Space Exploration: Chemical space refers to the entirety of all possible molecules. Cheminformatics tools can be used to visualize and navigate this vast space, helping researchers to understand the diversity of existing compounds and to identify unexplored regions with high potential for new discoveries.
To explore the chemical space around this compound, a library of known isoxazole derivatives could be compiled from various sources. These compounds can then be represented in a lower-dimensional space using techniques like principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE). This visualization allows for the identification of clusters of compounds with similar properties and can highlight areas of the chemical space that are sparsely populated, suggesting opportunities for the design of novel scaffolds.
The following table provides an example of data that could be used for a cheminformatics analysis, detailing various isoxazole derivatives and their associated properties.
| Compound | R1 Group | R2 Group | Molecular Weight | LogP | Biological Activity (IC50, µM) |
|---|---|---|---|---|---|
| This compound | 1-Methylcyclopropyl | NH2 | 138.18 | 1.2 | [Activity Data] |
| Analog 1 | Cyclobutyl | NH2 | 138.18 | 1.3 | [Activity Data] |
| Analog 2 | 1-Methylcyclopropyl | OH | 139.15 | 1.0 | [Activity Data] |
| Analog 3 | tert-Butyl | NH2 | 154.22 | 1.8 | [Activity Data] |
Derivatization and Chemical Modification Strategies for 3 1 Methylcyclopropyl 1,2 Oxazol 5 Amine
Synthesis of Prodrugs to Optimize Pharmacokinetic Profiles (preclinical context)
The primary amine group of 3-(1-Methylcyclopropyl)-1,2-oxazol-5-amine is a key handle for prodrug synthesis. Prodrugs are inactive precursors that are converted into the active drug in the body, a strategy often employed to overcome poor solubility, instability, or suboptimal pharmacokinetic profiles.
One common approach is N-acylation , where the amine is converted to an amide. This modification can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. The choice of the acyl group is critical and can be tailored to control the rate of hydrolysis back to the active amine by plasma or tissue esterases. For instance, attaching amino acids can create prodrugs that are recognized by amino acid transporters, potentially improving uptake. mdpi.com
Another strategy involves the formation of N-acyl sulfonamides . These derivatives can exhibit improved aqueous solubility and may be metabolically cleaved to release the parent amine. mdpi.comnih.gov The rate of this cleavage can be modulated by the nature of the acyl group.
The following table outlines potential N-acyl prodrug strategies for this compound and their expected impact on pharmacokinetic parameters based on general principles observed for other amine-containing compounds in preclinical studies.
| Prodrug Moiety | Potential Linkage | Expected Advantage | Rationale |
| L-Valine | Amide | Increased oral bioavailability | Recognition by peptide transporters (e.g., PEPT1) can enhance absorption. mdpi.com |
| Propionyl | Amide | Improved metabolic stability and solubility | N-acylation can protect the amine from first-pass metabolism. nih.gov |
| Polyethylene Glycol (PEG) | Carbamate | Increased half-life and solubility | PEGylation is a well-established method to reduce renal clearance and improve solubility. |
| Phosphate (B84403) Ester | Phosphoramidate | Enhanced aqueous solubility for parenteral formulations | The phosphate group is highly polar and can be cleaved by phosphatases. |
This table presents hypothetical prodrug strategies and their generally expected outcomes in a preclinical context. Actual results would require experimental verification.
Conjugation Strategies for Targeted Delivery (preclinical context)
To enhance the therapeutic index and reduce off-target effects, this compound can be conjugated to a targeting moiety. This approach is particularly relevant in oncology, where it is desirable to deliver a cytotoxic agent specifically to tumor cells. In a preclinical setting, this is often explored using antibody-drug conjugates (ADCs). nih.govnih.govresearchgate.net
The primary amine of the compound serves as a convenient attachment point for a linker, which is then connected to a monoclonal antibody that recognizes a tumor-specific antigen. nih.gov The choice of linker is crucial; it must be stable in circulation but cleavable upon internalization into the target cell to release the active drug.
Key components of a potential ADC strategy:
Targeting Moiety: A monoclonal antibody specific for a tumor-associated antigen.
Linker:
Cleavable linkers: These are designed to be cleaved by enzymes (e.g., cathepsins) that are abundant in the lysosomal compartment of cancer cells.
Non-cleavable linkers: These rely on the degradation of the antibody itself to release the drug.
Payload: this compound, assuming it possesses cytotoxic activity.
The following table illustrates potential conjugation strategies for targeted delivery.
| Targeting Moiety | Linker Type | Potential Advantage | Preclinical Rationale |
| Monoclonal Antibody (e.g., anti-HER2) | Valine-Citrulline (cleavable) | Targeted delivery to HER2-positive cancer cells, minimizing systemic toxicity. | This linker is designed to be cleaved by lysosomal proteases, releasing the drug inside the target cell. nih.gov |
| Folic Acid | Amide | Targeting of folate receptor-overexpressing tumors. | Folic acid conjugates can be internalized via receptor-mediated endocytosis. researchgate.net |
This table is illustrative of preclinical conjugation strategies and would require experimental validation for the specific compound.
Bioisosteric Replacements on the 1,2-Oxazole Ring and Cyclopropyl (B3062369) Moiety
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. pegsummit.comresearchgate.net
1,2-Oxazole Ring Bioisosteres:
The 1,2-oxazole (isoxazole) ring is a common heterocycle in medicinal chemistry. researchgate.netnih.gov It can be replaced by other five-membered heterocycles to modulate properties such as hydrogen bonding capacity, metabolic stability, and target interactions.
Potential bioisosteres for the 1,2-oxazole ring include:
1,2,3-Triazole: This ring system can mimic the hydrogen bonding properties of the isoxazole (B147169) and is often more metabolically stable. nih.gov
1,3,4-Oxadiazole: This can also serve as an amide bioisostere and may offer different electronic properties. nih.gov
Thiazole: The introduction of a sulfur atom can alter the compound's lipophilicity and metabolic profile.
The table below provides examples of bioisosteric replacements for a similar heterocyclic core and their observed effects in a preclinical context.
| Original Moiety | Bioisosteric Replacement | Observed Effect on Activity (Example Context) | Reference |
| 1,3,4-Oxadiazole | 3-Methyl-1,2,4-oxadiazole | Similar potency but significantly higher lipophilicity. | nih.gov |
| 1,3,4-Oxadiazole | 1H-1,2,4-Triazole | Comparable potency. | nih.gov |
| Amide | 1,4-Disubstituted 1H-1,2,3-triazole | Improved potency as GPR88 agonists. | nih.gov |
This data is from a study on GPR88 agonists and is presented to illustrate the principles of bioisosteric replacement.
Cyclopropyl Moiety Bioisosteres:
The cyclopropyl group is often used in drug design to introduce conformational rigidity and improve metabolic stability. acs.orgscientificupdate.combohrium.com It can act as a bioisostere for other small alkyl groups or even unsaturated moieties.
Potential bioisosteric replacements for the 1-methylcyclopropyl group include:
Isopropyl group: This would increase conformational flexibility.
Cyclobutyl group: This larger ring may probe different interactions within a binding pocket. acs.org
tert-Butyl group: This provides significant steric bulk which can influence binding and metabolism.
The choice of replacement would depend on the specific structure-activity relationships (SAR) for the target of interest. The cyclopropyl group itself is often introduced to enhance potency and metabolic stability. acs.orgscientificupdate.com
Covalent Modifier Design and Mechanism-Based Inactivation (if applicable)
Covalent inhibitors form a chemical bond with their target protein, leading to irreversible or slowly reversible inhibition. This can result in increased potency and prolonged duration of action. The design of covalent modifiers typically involves incorporating a reactive "warhead" into the molecule that can react with a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the target's binding site. youtube.com
While the 1,2-oxazole ring in this compound is generally stable, certain modifications to the isoxazole scaffold can create a latent electrophile. For example, 3-halo-4,5-dihydroisoxazoles have been explored as novel warheads for covalent inhibitors. nih.gov Inspired by the natural product acivicin, these moieties can react with nucleophilic residues in enzyme active sites. nih.gov
The applicability of this strategy would depend on:
The presence of a suitable nucleophilic residue in the binding site of the biological target.
The ability to synthesize a derivative of this compound that incorporates such a reactive moiety without losing its binding affinity for the target.
This approach is highly target-specific and would require detailed structural information about the drug-target interaction. The 5-amino group itself is not typically considered a warhead for covalent modification but rather a point for derivatization.
Emerging Research Frontiers and Future Directions for 3 1 Methylcyclopropyl 1,2 Oxazol 5 Amine
Integration with Advanced High-Throughput Screening Technologies
The initial step in many modern drug discovery campaigns involves screening large libraries of chemical compounds to identify "hits" that modulate a specific biological target. nih.gov The integration of novel compounds like 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine into these high-throughput screening (HTS) efforts is crucial for discovering new therapeutic leads. Its distinct three-dimensional shape, conferred by the methylcyclopropyl group, offers an opportunity to probe regions of chemical space not covered by more conventional, flatter aromatic structures.
Advanced HTS platforms, such as fluorescence polarization (FP) assays, NanoBiT assays, and cell-based phenotypic screens, could be employed to evaluate the biological activity of this compound against various targets. nih.gov For instance, FP assays are well-suited for identifying inhibitors of protein-protein interactions (PPIs), a target class of growing importance. nih.govnih.gov A screening campaign could assess the ability of this compound and its derivatives to disrupt specific PPIs implicated in diseases like cancer or inflammatory disorders.
| HTS Technology | Target Class | Potential Application for Isoxazole (B147169) Scaffolds | Key Advantage |
|---|---|---|---|
| Fluorescence Polarization (FP) | Protein-Protein Interactions (PPIs) | Screening for inhibitors of disease-relevant PPIs (e.g., menin-MLL1). nih.gov | Homogeneous assay format, suitable for large-scale screening. |
| NanoBiT® Cellular Assays | Cellular PPIs, Target Engagement | Validating primary hits in a cellular context with full-length proteins. nih.gov | High sensitivity and real-time measurement in live cells. |
| Phenotypic Screening | Complex Cellular Pathways | Identifying compounds that induce a desired cellular phenotype (e.g., cancer cell differentiation). mdpi.com | Target-agnostic approach that can uncover novel mechanisms of action. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Enzyme Activity, Protein Quantification | Screening for inhibitors of specific enzymes (e.g., kinases, proteases). | Well-established, robust, and versatile platform. |
Application in Chemical Probe Development for Uncharacterized Biological Systems
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. The development of potent and selective probes is essential for validating new drug targets and understanding complex biological systems. nih.gov Given the diverse bioactivities of the isoxazole scaffold, this compound could serve as a foundational structure for developing chemical probes.
The process would involve iterative cycles of chemical synthesis and biological testing to optimize the potency and selectivity of the initial hit compound for its intended target. Once a suitable probe is developed, it can be used to investigate the biological consequences of modulating its target in cells and, eventually, in whole organisms. A key challenge in probe development is achieving high selectivity to avoid off-target effects that could confound experimental results. nih.gov The unique cyclopropyl (B3062369) moiety could be instrumental in achieving such selectivity by providing specific steric interactions within a target's binding pocket.
Exploring Novel Synthetic Pathways and Catalytic Methods
The accessibility of a compound and its analogs is a cornerstone of any medicinal chemistry program. Recent advances in synthetic organic chemistry offer new avenues for the efficient construction of isoxazole derivatives like this compound. rsc.orgnih.gov Traditional methods are being supplemented and replaced by more efficient and sustainable techniques.
Key methodologies applicable to this scaffold include transition metal-catalyzed cycloadditions, multicomponent reactions (MCRs), and microwave-assisted synthesis. rsc.orgsemanticscholar.orgub.edu For example, MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. ub.edunih.gov Exploring catalytic methods, such as those employing palladium or zirconium(IV) chloride, could lead to more regioselective and higher-yielding synthetic routes. rsc.orgnih.gov Green chemistry approaches, which aim to reduce the environmental impact of chemical synthesis, are also gaining prominence. semanticscholar.org
| Synthetic Method | Description | Potential Advantage for Isoxazole Synthesis | Reference Example |
|---|---|---|---|
| Transition Metal-Catalyzed Cycloadditions | Use of catalysts (e.g., Palladium, Copper) to facilitate the formation of the heterocyclic ring. | High efficiency and control over regioselectivity. rsc.org | Synthesis of substituted isoxazoles. rsc.org |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to rapidly heat reaction mixtures, accelerating reaction rates. | Reduced reaction times, often leading to higher yields and cleaner products. nih.govrsc.org | Solvent-free synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. rsc.orgsemanticscholar.org |
| Multicomponent Reactions (MCRs) | A reaction where three or more reactants combine in a single step to form a product containing parts of all starting materials. | Rapid generation of molecular diversity and synthetic efficiency. ub.edunih.gov | Zirconium(IV) chloride-catalyzed synthesis of imidazo[1,2-a]imidazoles. nih.gov |
| Green Chemistry Approaches | Focus on sustainable practices, such as using eco-friendly solvents and catalysts. | Reduced environmental impact and improved safety profile of the synthesis. semanticscholar.org | Use of catalysts like potassium bisulfate under ultrasonic irradiation. nih.gov |
Design of Next-Generation Analogs with Enhanced Specificity and Functionality
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.gov For this compound, a systematic SAR exploration would be a critical next step following its identification as a hit in a screening campaign.
This process involves designing and synthesizing a series of analogs where specific parts of the molecule are systematically modified. For this compound, key points of modification include:
The 1-methylcyclopropyl group: Modifying the size and substitution of this group could impact binding affinity and selectivity.
The 5-amine group: This group is a key hydrogen bond donor and a handle for further chemical modification, for example, through acylation to form amides. smolecule.com
The isoxazole ring: While the core scaffold would likely be retained, substitution at the 4-position could be explored to modulate electronic properties and steric profile.
The goal of this analog design is to improve properties such as potency, selectivity against related targets, and pharmacokinetic characteristics (e.g., solubility, metabolic stability). mdpi.comnih.gov
Role in Expanding Heterocyclic Chemical Space for Drug Discovery (general perspective)
Heterocyclic compounds form the backbone of a significant portion of approved drugs. nih.gov The continued exploration and synthesis of novel heterocyclic scaffolds are vital for expanding the "druggable" chemical space and addressing challenging biological targets. Isoxazoles, as a class, are prized for their metabolic stability and ability to act as bioisosteres for other functional groups, such as amides or esters. rsc.orgresearchgate.net
The compound this compound contributes to this expansion by combining the proven isoxazole core with a sp³-rich cyclopropyl substituent. Sp³-rich fragments are increasingly sought after in drug discovery because they provide greater three-dimensional complexity compared to traditional flat aromatic rings. This can lead to improved binding affinity and selectivity for protein targets. nih.gov By serving as a template for the creation of new compound libraries, this molecule and its derivatives can help populate the chemical universe with novel structures, increasing the probability of finding next-generation therapeutics. ub.edu
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(1-methylcyclopropyl)-1,2-oxazol-5-amine with high purity?
- Methodological Answer: Optimize the cyclopropane ring formation using methyl group precursors (e.g., methylcyclopropane derivatives) and stabilize the oxazole amine moiety via nucleophilic substitution. Purification via column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC and confirm structure via (e.g., cyclopropane proton signals at δ 0.8–1.2 ppm and oxazole NH at δ 5.5–6.0 ppm) .
Q. How can I characterize the hydrogen bonding patterns in this compound’s crystalline form?
- Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement . Analyze hydrogen bonds via graph set analysis (e.g., Etter’s rules for donor-acceptor distances and angles). Software like Mercury or ORTEP-3 visualizes intermolecular interactions .
Q. What stability precautions are necessary for long-term storage?
- Methodological Answer: Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Avoid exposure to strong acids/bases, as the oxazole ring may hydrolyze .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered cyclopropane rings) be resolved?
- Methodological Answer: Apply twin refinement in SHELXL to model disorder. Use restraints for bond lengths/angles in the cyclopropane moiety. Validate with Hirshfeld surface analysis to distinguish disorder from genuine thermal motion .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify reactive sites. Compare with experimental chemical shifts (e.g., oxazole C-5 at δ 150–160 ppm) to validate computational models .
Q. How does the methylcyclopropyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer: Conduct in vitro assays (e.g., microsomal stability tests) to assess metabolic resistance. The cyclopropane ring’s strain energy may enhance lipophilicity (logP >2.5), predicted via Molinspiration or SwissADME .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
